molecular formula C18H24N2O3 B2767128 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 899410-66-3

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2767128
CAS No.: 899410-66-3
M. Wt: 316.401
InChI Key: CPNTXAVGHOOWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chromenone structure can be reduced to form a dihydrochromenone.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydrochromenone derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, while the chromenone structure can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is unique due to its combination of a piperazine ring and a chromenone structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-9-14(2)18-16(10-13)15(11-17(22)23-18)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNTXAVGHOOWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.